Cas no 1805931-04-7 (2,5-Dinitropyridin-4-amine)

2,5-Dinitropyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- 2,5-dinitropyridin-4-amine
- 4-Amino-2,5-dinitropyridine
- 2,5-Dinitropyridin-4-amine
-
- インチ: 1S/C5H4N4O4/c6-3-1-5(9(12)13)7-2-4(3)8(10)11/h1-2H,(H2,6,7)
- InChIKey: GNTNJKXFAVVZQZ-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=CN=C(C=C1N)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 222
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 131
2,5-Dinitropyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029015401-1g |
4-Amino-2,5-dinitropyridine |
1805931-04-7 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029015401-250mg |
4-Amino-2,5-dinitropyridine |
1805931-04-7 | 95% | 250mg |
$1,048.60 | 2022-04-01 |
2,5-Dinitropyridin-4-amine 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
2,5-Dinitropyridin-4-amineに関する追加情報
Comprehensive Overview of 2,5-Dinitropyridin-4-amine (CAS No. 1805931-04-7): Properties, Applications, and Research Insights
2,5-Dinitropyridin-4-amine (CAS No. 1805931-04-7) is a specialized organic compound belonging to the nitropyridine family. Its molecular structure features two nitro groups (–NO2) at the 2- and 5-positions and an amino group (–NH2) at the 4-position of the pyridine ring. This unique arrangement contributes to its distinct chemical reactivity, making it a subject of interest in pharmaceutical intermediates, agrochemical synthesis, and material science. Researchers and industries are increasingly exploring its potential due to its role in constructing complex heterocyclic frameworks.
The compound’s physicochemical properties, such as solubility in polar solvents and thermal stability, have been extensively studied. With a molecular weight of 184.12 g/mol, 2,5-Dinitropyridin-4-amine exhibits moderate polarity, enabling its use in reactions requiring controlled electron-withdrawing effects. Its nitro groups are pivotal for nucleophilic substitution reactions, a feature leveraged in designing bioactive molecules. Recent publications highlight its utility in catalysis and ligand design, aligning with trends in sustainable chemistry and green synthesis.
In the context of drug discovery, 2,5-Dinitropyridin-4-amine serves as a precursor for antimicrobial agents and kinase inhibitors. Its scaffold is frequently incorporated into molecules targeting enzyme modulation, a hot topic in oncology and infectious disease research. For instance, derivatives of this compound have shown promise in preliminary studies against antibiotic-resistant bacteria, addressing a global health challenge. This aligns with frequent search queries like "nitropyridine antimicrobial applications" or "heterocyclic compounds in drug design".
From an industrial perspective, the compound’s synthesis and scalability are critical. Modern flow chemistry techniques have been applied to optimize its production, reducing waste and improving yield—a response to the growing demand for sustainable chemical processes. Environmental considerations, such as biodegradability and toxicity profiles, are also under investigation, reflecting broader societal concerns about green chemistry.
Analytical methods for characterizing 2,5-Dinitropyridin-4-amine include HPLC, NMR spectroscopy, and mass spectrometry. These techniques ensure purity and consistency, particularly for high-value applications like electronic materials, where trace impurities can significantly impact performance. The compound’s electronic properties have sparked interest in organic semiconductors, a field gaining traction due to advancements in flexible electronics.
Safety and handling protocols for 2,5-Dinitropyridin-4-amine emphasize standard laboratory practices, including the use of personal protective equipment (PPE) and proper ventilation. While not classified as hazardous under typical conditions, its reactivity warrants cautious storage away from reducing agents. Regulatory compliance, such as REACH and FDA guidelines, is essential for commercial use, a point often queried by manufacturers.
Future research directions may explore 2,5-Dinitropyridin-4-amine’s role in photocatalysis or metal-organic frameworks (MOFs), areas with rising academic and industrial investment. Collaborative efforts between academia and industry could unlock novel applications, reinforcing the compound’s relevance in next-generation technologies.
1805931-04-7 (2,5-Dinitropyridin-4-amine) 関連製品
- 1805075-17-5(Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate)
- 2228200-49-3(5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid)
- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)
- 1340353-76-5(5-Cyclobutoxypyrazine-2-carboxylic acid)
- 139408-39-2(13(s)-hode-d4)
- 306754-19-8(3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide)
- 119120-22-8(4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)
- 391896-57-4(ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate)
- 2219408-65-6(tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate)
- 1805284-91-6(5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride)




